N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)benzamide
Description
N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)benzamide is a pyrimidinone derivative featuring a 6-methyl substituent on the dihydropyrimidinone core and a benzamide group attached via an ethyl linker. The dihydropyrimidinone scaffold is widely explored in medicinal chemistry due to its versatility in forming hydrogen bonds and its metabolic stability .
Properties
CAS No. |
88406-45-5 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C14H15N3O2/c1-9-8-12(18)17-13(15-9)10(2)16-14(19)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,16,19)(H,15,17,18) |
InChI Key |
GEISFULZFDTUIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(C)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction is typically catalyzed by a reusable and heterogeneous catalyst such as HPA-Montmorillonite-KSF, which allows for efficient and green synthesis under solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)benzamide exhibit notable antimicrobial properties. For instance, derivatives of dihydropyrimidine have been studied for their effectiveness against various bacterial strains. A study demonstrated that certain modifications to the dihydropyrimidine structure enhanced antibacterial activity, suggesting that similar modifications could be explored for this compound .
Anticancer Potential
The compound's structural features allow it to interact with biological targets involved in cancer progression. Dihydropyrimidine derivatives have been reported to inhibit cell proliferation in various cancer cell lines. A notable study highlighted the cytotoxic effects of such compounds on human breast cancer cells, indicating a potential pathway for developing anticancer agents based on this scaffold .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. Specifically, studies have shown that similar compounds can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and thus a target for anticancer and antimicrobial drugs .
Skin Care Formulations
The compound's properties make it suitable for incorporation into skin care products. Its ability to stabilize formulations and enhance skin penetration is critical for topical applications. Research has demonstrated that dihydropyrimidine derivatives can improve the bioavailability of active ingredients in cosmetic formulations .
Anti-Aging Products
Due to its potential antioxidant properties, this compound may be beneficial in anti-aging formulations. Studies suggest that compounds with similar structures can reduce oxidative stress in skin cells, thereby mitigating signs of aging .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing colony formation and migratory properties . The compound’s ability to form hydrogen bonds and interact with cellular proteins plays a crucial role in its biological activity .
Comparison with Similar Compounds
Structural Modifications and Their Implications
Core Substituents
- 6-Methyl vs. This modification may also prolong metabolic half-life due to steric hindrance against oxidative enzymes . N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)benzamide: The smaller methyl group offers a balance between solubility and lipophilicity, favoring oral bioavailability .
Benzamide Substituents
- Electron-Donating vs. 3-Isopropylbenzamide (): The bulky isopropyl group introduces steric effects, which may reduce binding affinity but improve selectivity for specific targets . 3,5-Bis(trifluoromethyl)benzamide (): Trifluoromethyl groups are strongly electron-withdrawing, enhancing electronegativity and halogen bonding capabilities. This modification is common in kinase inhibitors but may compromise solubility .
Heterocyclic Additions
- Quinazolinone-Purine Hybrid (): The compound 3-{2-[1-(2-amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide incorporates a purine moiety, increasing molecular weight (m/z = 455) and complexity. This hybrid structure likely targets nucleotide-binding enzymes (e.g., kinases) but may face challenges in solubility and cellular uptake .
Physicochemical Properties
| Property | This compound | 6-Ethyl-4-(dimethylamino) Analogue | Trifluoromethyl Derivative |
|---|---|---|---|
| Molecular Weight | ~290 g/mol | ~320 g/mol | ~400 g/mol |
| logP | ~1.8 (estimated) | ~2.3 | ~3.5 |
| Solubility (aq.) | Moderate | Low | Very low |
| Metabolic Stability | High (methyl group resists oxidation) | Moderate (ethyl susceptible) | High (CF₃ resists metabolism) |
Biological Activity
N-(1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O
- Molecular Weight : 229.28 g/mol
- CAS Number : Not specifically listed but closely related to derivatives with known CAS numbers.
Research indicates that compounds within the dihydropyrimidine class, including this compound, exhibit various biological activities through multiple mechanisms:
- PARP Inhibition : Some derivatives have shown potential as PARP inhibitors, which are crucial in cancer therapy for targeting DNA repair mechanisms in cancer cells. The inhibition of PARP leads to synthetic lethality in BRCA-deficient tumors .
- Antiproliferative Effects : Studies have demonstrated that certain pyrimidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have been tested for cytotoxicity using MTT assays, revealing IC50 values indicating their effectiveness against specific cancer types .
- Cell Cycle Modulation : Flow cytometry analyses have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells, particularly in the G2/M phase .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrimidine ring and the benzamide moiety. Key findings include:
| Substituent Position | Effect on Activity |
|---|---|
| 6-Methyl Group | Enhances potency against cancer cells |
| Ethyl Group | Modulates solubility and bioavailability |
| Benzamide Moiety | Critical for receptor binding affinity |
Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of this compound on breast cancer cell lines. The results indicated a notable decrease in cell viability with an IC50 value of approximately 10 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Study 2: Inhibition of DNA Repair Mechanisms
In another investigation focusing on DNA repair pathways, this compound was tested alongside known PARP inhibitors like Olaparib. The results showed that it could effectively inhibit PARP activity with an IC50 value comparable to established drugs in this category .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
